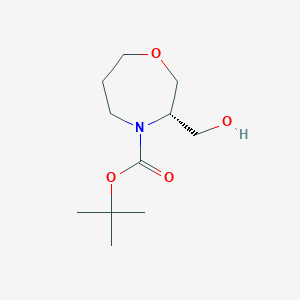

Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Description

Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a chiral heterocyclic compound featuring a seven-membered 1,4-oxazepane ring. The molecule contains a tert-butyl carbamate (Boc) protecting group at the nitrogen atom and a hydroxymethyl (-CH2OH) substituent at the (3S)-position of the oxazepane ring. Its molecular formula is C11H21NO4, with a molar mass of 231.29 g/mol . This compound is typically utilized as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting central nervous system disorders or protease inhibitors. The stereochemistry at the 3-position (S-configuration) is critical for its interactions with chiral biological targets.

Properties

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-8-9(12)7-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 |

InChI Key |

GOGVJHIBFXHAMV-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCOC[C@@H]1CO |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCOCC1CO |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

Based on available patent literature and synthetic protocols, the following detailed preparation method is typical:

Starting Material Preparation

Begin with 3-bromopropylamine hydrobromide or similar haloalkyl amines. This is treated with triethylamine and di-tert-butyl dicarbonate (Boc2O) in methanol or dichloromethane to yield tert-butyl (3-bromopropyl)carbamate. This step protects the amine and introduces the tert-butyl carbamate group essential for subsequent steps.Nucleophilic Substitution and Ring Closure

The bromopropyl carbamate intermediate undergoes nucleophilic substitution with a hydroxyl-containing nucleophile or is converted to an azide intermediate. Subsequent intramolecular cyclization under controlled conditions (often in the presence of base and under anhydrous nitrogen atmosphere) forms the 1,4-oxazepane ring.Introduction of Hydroxymethyl Group

The hydroxymethyl substituent at the 3-position can be introduced via selective oxidation of a primary alcohol or by using a protected hydroxymethyl reagent in the substitution step. The stereochemistry is controlled by the choice of chiral starting materials or chiral catalysts.Purification and Characterization

The final product is purified by flash column chromatography using hexanes/ethyl acetate mixtures. Characterization typically involves NMR spectroscopy (1H, 13C), mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.

Representative Example from Literature

A supporting information document from the Royal Society of Chemistry details a synthetic approach for oxazepane derivatives involving:

- Protection of amino groups with Boc2O at 0 °C.

- Use of triethylamine as a base.

- Bromopropylamine hydrobromide as a starting material.

- Purification by aqueous workup and flash chromatography.

- The reaction is conducted under anhydrous nitrogen atmosphere to avoid moisture-sensitive side reactions.

This protocol achieves the formation of Boc-protected oxazepane intermediates, which can be further functionalized to yield tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate with high stereochemical fidelity and yield (~70-80%) after purification.

Data Table: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Product Name | This compound |

| Molecular Formula | C11H21NO4 |

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | This compound |

| Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-8-9(12)7-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 |

| Standard InChIKey | GOGVJHIBFXHAMV-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCCOC[C@@H]1CO |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCOCC1CO |

| Purity | >95% (typical after chromatography) |

| Typical Yield | 70-80% |

Research Outcomes and Notes on Preparation

- The stereochemistry at the 3-position is critical for the compound’s biological activity and is reliably controlled by starting from chiral precursors or using stereoselective catalysts during ring closure.

- The tert-butyl ester group serves as a protecting group for the carboxylic acid, enhancing stability and solubility during synthesis and purification.

- Multi-step synthesis requires careful control of moisture and temperature to prevent side reactions, especially during Boc protection and ring closure steps.

- The compound’s synthesis is scalable, with yields suitable for research and development purposes.

- Analytical data such as NMR, MS, and chiral HPLC confirm the structure and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The oxazepane ring can be reduced under specific conditions.

Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Reduced oxazepane derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines and alcohols.

Biology: Investigated for its potential role in enzyme inhibition and as a scaffold for drug design.

Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The tert-butyl group can also influence the compound’s stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can be contextualized by comparing it to analogs with variations in stereochemistry, substituent positions, and functional groups. Below is a detailed analysis supported by data tables.

Stereoisomers

Tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS: 1262409-61-9) is the enantiomer of the target compound, differing only in the configuration at the 3-position (R instead of S). Despite identical molecular formulas (C11H21NO4) and molar masses (231.29 g/mol), enantiomers often exhibit divergent pharmacological behaviors due to chiral recognition in biological systems .

Positional Isomers

Tert-butyl (S)-2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS: 911223-02-4) relocates the hydroxymethyl group to the 2-position while retaining the S-configuration.

Substituent Variations

Tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate (CAS: 2380903-90-0) replaces the hydroxymethyl group with a bulky 3-cyanophenyl substituent at position 2.

Functional Group Modifications

Tert-butyl (6S)-6-amino-1,4-oxazepane-4-carboxylate (CAS: 1932377-93-9) substitutes the hydroxymethyl group with an amino (-NH2) group at position 6.

Data Table: Comparative Analysis of Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituent/Position | Configuration |

|---|---|---|---|---|---|

| This compound | Not provided | C11H21NO4 | 231.29 | 3-hydroxymethyl | S |

| Tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (Enantiomer) | 1262409-61-9 | C11H21NO4 | 231.29 | 3-hydroxymethyl | R |

| Tert-butyl (S)-2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (Positional Isomer) | 911223-02-4 | C11H21NO4 | 231.29 | 2-hydroxymethyl | S |

| Tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate | 2380903-90-0 | C17H22N2O3 | 302.37 | 2-(3-cyanophenyl) | S |

| Tert-butyl (6S)-6-amino-1,4-oxazepane-4-carboxylate | 1932377-93-9 | Not provided | Not provided | 6-amino | S |

Research Findings and Implications

Stereochemistry : The S-configuration in the target compound may confer selective binding to enzymes or receptors, as seen in other chiral therapeutics .

Substituent Effects: Aromatic groups (e.g., 3-cyanophenyl) enhance lipophilicity but may reduce solubility, necessitating formulation adjustments for drug delivery .

Positional Isomerism : Relocating the hydroxymethyl group alters hydrogen-bonding networks, impacting crystal packing (relevant for solid-state stability) and solubility .

Analytical Techniques : Structural elucidation of these compounds relies on NMR, mass spectrometry, and X-ray crystallography, with SHELX software widely used for refining crystallographic data .

Biological Activity

Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, with the CAS number 1931894-71-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily associated with its interaction with various biological targets, including enzymes involved in neurodegenerative diseases. It is hypothesized to exhibit protective effects against neurotoxic agents such as amyloid-beta (Aβ) peptides.

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound can inhibit the aggregation of Aβ peptides, which are implicated in Alzheimer’s disease. For instance, a related compound was shown to reduce cell death in astrocytes induced by Aβ 1-42 through modulation of inflammatory cytokines like TNF-α .

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of key enzymes involved in neurotransmitter degradation. For example, it has been suggested that oxazepane derivatives can exhibit monoamine reuptake inhibitory activity, which could enhance neurotransmitter availability in the synaptic cleft .

Case Studies and Research Findings

Q & A

Q. Yield Optimization :

- Use anhydrous solvents and inert atmospheres to prevent Boc-group hydrolysis.

- Monitor reaction progress via TLC or LC-MS to avoid over-reaction.

- Employ high-purity starting materials to minimize side products.

| Method | Yield Range | Key Parameters |

|---|---|---|

| Reductive Amination | 55-70% | NaBH₃CN, MeOH, 0°C to RT |

| Boc-Protection | 80-92% | Boc₂O, THF, DMAP, 24h |

What analytical techniques are recommended for confirming the structural integrity and enantiomeric purity of this compound?

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., δ 1.4 ppm for tert-butyl protons, δ 3.5-4.2 ppm for oxazepane ring protons) .

- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol (90:10) to confirm enantiomeric excess (>98%) .

- X-ray Crystallography : For absolute configuration confirmation, refine data using SHELXL (monoclinic space group, Mo-Kα radiation) .

How can researchers address challenges in the purification of this compound due to its polarity or solubility?

Advanced Research Question

Challenges : Polar hydroxymethyl groups increase solubility in aqueous phases, complicating extraction.

Solutions :

- Chromatography : Use silica gel pretreated with triethylamine to reduce tailing .

- Solvent Systems : Optimize gradient elution (e.g., EtOAc/MeOH 95:5) to improve resolution.

- Alternative Methods : Consider countercurrent chromatography (CCC) for large-scale separations .

Critical Note : Avoid prolonged exposure to acidic conditions, which may cleave the Boc group .

What strategies are effective for resolving discrepancies between computational predictions and experimental data in conformational analysis?

Advanced Research Question

- MD Simulations : Compare low-energy conformers (e.g., Gaussian 16 with B3LYP/6-31G*) to experimental NMR coupling constants. Discrepancies may arise from solvent effects not modeled in simulations .

- Variable-Temperature NMR : Probe dynamic ring puckering of the 1,4-oxazepane moiety by analyzing Δδ values at 25°C vs. −40°C .

- Crystallographic Validation : Resolve ambiguities in hydroxymethyl group orientation using high-resolution X-ray data .

What are the key stability considerations for storing and handling this compound?

Basic Research Question

- Storage : Keep at −20°C under argon in amber vials to prevent photodegradation and moisture absorption .

- Decomposition Risks :

| Condition | Stability | Mitigation |

|---|---|---|

| Ambient Light | Stable for 24h | Use amber glassware |

| Humidity (>60% RH) | Hygroscopic; forms hydrate | Store with molecular sieves |

How does the hydroxymethyl substituent influence the reactivity of the 1,4-oxazepane ring in subsequent derivatization reactions?

Advanced Research Question

The hydroxymethyl group:

- Steric Effects : Hinders nucleophilic attack at the adjacent nitrogen, requiring activated reagents (e.g., Mitsunobu conditions for etherification) .

- Hydrogen Bonding : Stabilizes transition states in ring-opening reactions (e.g., acid-catalyzed hydrolysis to form amino alcohols) .

- Derivatization Example :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.